molecular formula C8H5BrN2 B1268447 6-Bromoquinoxaline CAS No. 50998-17-9

6-Bromoquinoxaline

Cat. No.: B1268447
CAS No.: 50998-17-9
M. Wt: 209.04 g/mol
InChI Key: NOYFLUFQGFNMRB-UHFFFAOYSA-N
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Description

6-Bromoquinoxaline is an organic compound with the molecular formula C8H5BrN2 It is a derivative of quinoxaline, where a bromine atom is substituted at the sixth position of the quinoxaline ring

Biochemical Analysis

Biochemical Properties

6-Bromoquinoxaline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. It also binds to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the biochemical pathways and mechanisms in which this compound is involved .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects are essential for studying the cellular responses to this compound and its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes and proteins, altering their activity. This binding can either inhibit or activate the enzymes, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its activity and effects. These temporal effects are essential for understanding the long-term impact of this compound in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. These dosage effects are crucial for determining the therapeutic window and safety profile of this compound in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites and the overall metabolic activity of cells. For instance, this compound has been shown to inhibit specific enzymes in the metabolic pathways, leading to changes in the levels of certain metabolites. These interactions are essential for understanding the metabolic role of this compound and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound in different cellular compartments. For example, this compound can bind to transport proteins that facilitate its movement across cell membranes, affecting its distribution within the cell. Understanding these transport mechanisms is crucial for studying the pharmacokinetics and pharmacodynamics of this compound .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins, influencing gene expression. These localization patterns are essential for understanding the cellular mechanisms of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromoquinoxaline can be synthesized through several methods. One common method involves the bromination of quinoxaline using N-bromosuccinimide (NBS) in the presence of a catalyst such as dibenzoyl peroxide. The reaction is typically carried out in an inert atmosphere with glacial acetic acid as the solvent. The mixture is heated at reflux temperature for about 20 hours, and the product is isolated through extraction and purification steps .

Another method involves the condensation of N,N-dimethyldichloromethylene immonium chloride with 5-bromo-6-aminoquinoxaline in an organic solvent medium. This is followed by treatment with ethylenediamine and subsequent cyclization to form this compound .

Industrial Production Methods

Industrial production methods for this compound are generally based on the aforementioned synthetic routes but are optimized for large-scale production. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromoquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include amines and other nucleophiles. The reaction is typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted quinoxalines can be formed.

    Oxidation and Reduction Products: These reactions can lead to the formation of quinoxaline derivatives with different oxidation states.

Scientific Research Applications

6-Bromoquinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromoquinoxaline depends on its specific application. In medicinal chemistry, it often acts by interacting with molecular targets such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved can vary but often include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This makes it particularly useful in applications where precise molecular interactions are required.

Properties

IUPAC Name

6-bromoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYFLUFQGFNMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346282
Record name 6-Bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50998-17-9
Record name 6-Bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoquinoxaline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromobenzene-1,2-diamine (4.0 g, 21 mmol) in 60 mL of EtOH was added 40% glyoxal aldehyde (4.1 ml, 32 mmol) solution in water. The resulting mixture was refluxed for 10 hours. The mixture was concentrated in vacuo and the residue was diluted in 100 mL of EtOAc. The organic solution was washed with 40 mL of satd. NaHCO3 and 40 mL of brine, dried over Na2SO4 and concentrated in vacuo. The residue was purified by a silca gel column chromatography (5% EtOAc/hex to EtOAC) to give light yellow solid 6-bromoquinoxaline. MS (ESI, pos. ion) m/z: 208.9 (M+1).
Quantity
4 g
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4.1 mL
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60 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

In a round bottom flask under nitrogen was combined 4-Bromo-benzene-1,2-diamine (2.01 g, 10.7 mMol), methanol (50 mL), and glyoxal (40% by wt. 3.1 mL, 26.9 mMol) and the resulting solution stirred overnight. Upon arrival the reaction was concentrated to dryness on a rotary evaporator and purified by flash column chromatography on silica gel using 5-10% ethyl acetate in dichloromethane as eluant to yield 1.14 g (50% yield) of 6-Bromo-quinoxaline as a yellow-orange solid. 1H NMR (DMSO-d6): δ=9.00 (d, 2H, J=2.8 Hz), 8.36 (d, 1H, J=2.2 Hz), 8.07 (d, 1H, J=9.0 Hz), 8.02 (dd, 1H, J=8.8, 2.1 Hz). CHN for C8H5BrN2: calc. C, 45.97; H, 2.41; N, 13.4. found C, 45.99; H 2.09; N 13.09. LC/MS (Method A), rt=1.10 mins., purity=99%, calculated mass=208, [M+H]+=209/21. HPLC (Method C): rt=7.4 mins., purity=98.52% @ 210-370 nm and 98.8% @ 322 nm.
Quantity
2.01 g
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reactant
Reaction Step One
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3.1 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-bromoquinoxaline affect echinomycin production in Streptomyces echinatus?

A1: Research indicates that this compound acts as an analog of quinoxaline-2-carboxylic acid, a crucial precursor in echinomycin biosynthesis. When added to Streptomyces echinatus protoplast suspensions alongside radiolabeled tryptophan, this compound significantly reduced the incorporation of the radiolabel into echinomycin []. This suggests that this compound might compete with the natural precursor, ultimately hindering the formation of echinomycin.

Q2: Does this compound lead to the production of any alternative metabolites in Streptomyces echinatus?

A2: While the provided abstracts don't explicitly mention the formation of specific metabolites from this compound, they highlight that similar analogs of quinoxaline-2-carboxylic acid can lead to the biosynthesis of "bis-substituted metabolites" not observed in unsupplemented cultures []. It's plausible that this compound could also contribute to forming such alternative compounds, but further research is needed to confirm this.

Q3: Is the observed ultraviolet absorption spectrum of this compound relevant to its biological activity?

A3: The study on the ultraviolet absorption spectrum of this compound [] focuses on characterizing its electronic transitions (n→π*) and how they are influenced by solvent polarity. While this information is crucial for understanding the molecule's photophysical properties, it doesn't directly explain its impact on echinomycin biosynthesis. Further research correlating spectral properties with biological activity would be needed to establish such a link.

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